molecular formula C12H24N2S B2534060 N-(5-methylheptyl)-5,6-dihydro-4H-1,3-thiazin-2-amine CAS No. 379729-44-9

N-(5-methylheptyl)-5,6-dihydro-4H-1,3-thiazin-2-amine

Cat. No. B2534060
M. Wt: 228.4
InChI Key: PVMDQZFDLAEDFH-UHFFFAOYSA-N
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Description

This typically includes the compound’s systematic name, common name, and structural formula.



Synthesis Analysis

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Molecular Structure Analysis

This involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure.



Chemical Reactions Analysis

This involves detailing the compound’s reactivity, including its common reactions and the conditions under which they occur.



Physical And Chemical Properties Analysis

This includes the compound’s melting and boiling points, solubility, density, and other physical properties, as well as its chemical stability and reactivity.


Scientific Research Applications

Synthetic Approaches and Structural Confirmation

  • A study by Kulakov et al. (2015) detailed the synthesis of 5,6-dihydro-1,3-thiazin-4-one derivatives through a one-pot reaction, unveiling their high antiradical and anti-inflammatory activities. The structure of one such derivative was confirmed via X-ray analysis (Kulakov et al., 2015).
  • Another research by Kulakov et al. (2009) highlighted the intramolecular heterocyclization of β-N-(methacryloylcarbamoythioyl)isonicotinohydrazide under the influence of amines, forming a specific thiazin derivative. The spatial structure was authenticated using X-ray crystallography (Kulakov et al., 2009).

Chemical Properties and Reactions

Chemical Reactivity and Derivative Formation

  • Potočňák et al. (2010) described the formation of methyl derivatives and their stabilization via hydrogen bonds and pi-pi interactions, emphasizing the molecular structures formed by the nearly planar acridine moiety and the unique heterocyclic ring portion (Potočňák et al., 2010).
  • Karimian et al. (2017) presented the synthesis of new derivatives of benzo[b]pyrimido[5,4-e][1,4]thiazin, detailing the nucleophilic substitution reactions and the characterization of these products (Karimian et al., 2017).

Application in Material Science

Flame Retardant Properties

  • A study by Al-Masoudi (2018) examined the use of organic sulfur compounds, including thiazin derivatives, as flame retardants for polyester and epoxy resins, showing significant results in reducing flammability (Al-Masoudi, 2018).

Biological and Pharmaceutical Research

Anti-Inflammatory and Anti-Microbial Applications

  • Bhati and Kumar (2008) synthesized novel thiazole derivatives, assessing their anti-inflammatory, ulcerogenic, and analgesic activities, revealing promising pharmacological properties (Bhati & Kumar, 2008).
  • Suh et al. (2012) explored N-aryl-4-aryl-1,3-thiazole-2-amine derivatives for their anti-inflammatory properties, focusing on their inhibition of 5-lipoxygenase, a key enzyme involved in inflammation-related diseases (Suh et al., 2012).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

N-(5-methylheptyl)-5,6-dihydro-4H-1,3-thiazin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2S/c1-3-11(2)7-4-5-8-13-12-14-9-6-10-15-12/h11H,3-10H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVMDQZFDLAEDFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CCCCNC1=NCCCS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-methylheptyl)-5,6-dihydro-4H-1,3-thiazin-2-amine

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